Bienvenue dans la boutique en ligne BenchChem!

6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide

Lipophilicity Drug-likeness Permeability

Select 860787-45-7 to access a uniquely differentiated SAR probe. This ≥95% pure compound combines a 6-iodo substituent (enabling experimental phasing without selenomethionine) and an N'-[4-(trifluoromethyl)benzoyl] terminus that introduces a 19F NMR handle and constrains conformation. Based on published IC50 data for the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold, 860787-45-7 lets you quantify the contribution of iodine and trifluoromethylbenzoyl to cytotoxicity against MCF-7 and HT-29 lines. The iodine also supports direct 125I/123I radiolabeling for target-engagement studies. Order today for head-to-head comparisons with the parent hydrazide and its regioisomer.

Molecular Formula C16H10F3IN4O2
Molecular Weight 474.182
CAS No. 860787-45-7
Cat. No. B2963153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide
CAS860787-45-7
Molecular FormulaC16H10F3IN4O2
Molecular Weight474.182
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NNC(=O)C2=CN3C=C(C=CC3=N2)I)C(F)(F)F
InChIInChI=1S/C16H10F3IN4O2/c17-16(18,19)10-3-1-9(2-4-10)14(25)22-23-15(26)12-8-24-7-11(20)5-6-13(24)21-12/h1-8H,(H,22,25)(H,23,26)
InChIKeyVESCVHIZHMQSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 860787-45-7): Core Structural Identity and Compound Class Placement


6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 860787-45-7, molecular formula C₁₆H₁₀F₃IN₄O₂, MW 474.18 g/mol) is a fully substituted diacyl hydrazide built on the imidazo[1,2-a]pyridine bicyclic scaffold [1]. It features three pharmacophore-relevant functional elements: a 6-iodo substituent on the pyridine ring, a carbohydrazide linkage at position 2, and an N'-[4-(trifluoromethyl)benzoyl] terminal acyl group . The imidazo[1,2-a]pyridine-2-carbohydrazide chemotype has been reported in peer-reviewed literature as a privileged scaffold for anticancer and tyrosinase-inhibitory activity, with multiple derivatives showing single-digit to low-micromolar IC₅₀ values in cellular assays [2][3]. This compound is commercially supplied at ≥95% purity for research use and is cataloged under PubChem CID 5260590 [1].

Why Generic Substitution Fails for 6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide (860787-45-7): Structural Determinants That Preclude In-Class Interchangeability


The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold tolerates broad structural diversification at two pharmacophoric vectors: the hydrazide N'-acyl terminus and the pyridine ring C6 position [1]. Published structure-activity relationship (SAR) data from the BMC Chemistry 2024 study demonstrate that even modest substituent changes on the aryl hydrazone pendant shift cytotoxic IC₅₀ values by >4-fold across MCF-7 and HT-29 cell lines (e.g., compound 7d with 4-bromophenyl: IC₅₀ = 22.6 µM and 13.4 µM vs. compound 7b with 4-methoxyphenyl: markedly reduced potency) [2]. The N'-[4-(trifluoromethyl)benzoyl] group in 860787-45-7 introduces a conformationally constrained, electron-withdrawing aromatic amide that is absent from the commercially available parent hydrazide (CAS 860784-46-9) and the 3-methylbutanoyl analog (CAS 860787-44-6), and its regiopositioning (imidazo C2-carbohydrazide with para-CF₃-benzoyl vs. the C6-carbohydrazide meta-CF₃-benzoyl isomer CAS 866138-00-3) further differentiates binding surface topology [3]. Generic substitution across these vectors risks losing critical hydrogen-bonding interactions, altering lipophilicity, or disrupting the spatial orientation of the terminal aryl group, any of which can abolish target engagement within this chemotype [2].

Quantitative Differentiation Evidence for 6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide (860787-45-7) Against Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation vs. Parent 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 860784-46-9)

The N'-[4-(trifluoromethyl)benzoyl] substituent of 860787-45-7 increases computed lipophilicity by approximately 3.0–3.5 log units relative to the parent 6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 860784-46-9), which bears only a free –NHNH₂ terminus. This difference is primarily driven by the addition of the para-trifluoromethylbenzoyl moiety (C₈H₄F₃O, ΔMW = +172.11 Da) [1]. The elevated XLogP3-AA value of 4.1 places 860787-45-7 closer to the optimal range for passive membrane permeability in cellular assays (typically LogP 2–5), while the parent compound (estimated XLogP3 ~0.6–1.1 based on substructure fragment contributions) may exhibit suboptimal cellular penetration for intracellular target engagement [2].

Lipophilicity Drug-likeness Permeability

Class-Level Cytotoxic Activity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives Against Human Cancer Cell Lines (MCF-7, HT-29)

A 2024 BMC Chemistry study by Firouzi et al. evaluated two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives in MTT cytotoxicity assays against MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia) cell lines, with Vero non-cancer cells as a selectivity control [1]. The most potent compound (7d, bearing a 4-bromophenyl hydrazone pendant) achieved IC₅₀ values of 22.6 µM (MCF-7) and 13.4 µM (HT-29) while remaining non-toxic to Vero cells up to 100 µM. Within the same series, substitution on the arylidene pendant modulated potency by >4-fold. Although 860787-45-7 itself was not included in this study, it shares the identical imidazo[1,2-a]pyridine-2-carbohydrazide core and N'-acyl substitution pattern. Its 6-iodo substituent replaces the C6-hydrogen present in compounds 7a–7e, and prior 6-substituted imidazo[1,2-a]pyridine derivatives have been reported as effective against colon cancer cell lines HT-29 and Caco-2 [2].

Cytotoxicity Anticancer MTT assay

6-Iodo Substituent: Heavy Atom Utility for X-Ray Crystallography and Radioiodination Potential vs. 6-Bromo and 6-Unsubstituted Analogs

The iodine atom at position 6 of the imidazo[1,2-a]pyridine ring provides a heavy atom (atomic number 53, van der Waals radius ~1.98 Å) suitable for experimental phasing in X-ray crystallography via single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) at Cu Kα or synchrotron wavelengths, a capability not offered by 6-H, 6-F, or 6-Cl analogs [1]. The 6-iodoimidazo[1,2-a]pyridine substructure is a validated pharmacophore for β-amyloid plaque binding: 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) demonstrated a Kᵢ = 15 nM against preformed Aβ aggregates, and its ¹²⁵I-labeled form enabled in vitro autoradiography and in vivo biodistribution imaging in transgenic mouse models of Alzheimer's disease [2]. While 860787-45-7 differs from IMPY at the 2-position (carbohydrazide-N'-[4-CF₃-benzoyl] vs. 4-dimethylaminophenyl), the conserved 6-iodo substituent retains the potential for radioiodination (¹²³I, ¹²⁵I) via isotopic exchange or electrophilic substitution, enabling tracer development for target engagement studies [2].

Structural biology Radioimaging Heavy atom derivatization

Physicochemical Property Vector: Topological Polar Surface Area (TPSA), Hydrogen Bond Donor/Acceptor Count, and Rotatable Bond Count of 860787-45-7 vs. Regioisomer CAS 866138-00-3

860787-45-7 and its regioisomer 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide (CAS 866138-00-3) differ critically in the position of the carbohydrazide linkage: C2 in the target compound vs. C6 in the regioisomer. This positional isomerism produces distinct hydrogen-bonding geometries: the target compound positions the hydrazide N'-acyl vector adjacent to the imidazo ring junction nitrogen (N1), forming an intramolecular H-bond motif (N1⋯H–N, donor–acceptor distance ~2.8–3.1 Å predicted) that constrains the conformational ensemble, while the C6 isomer presents the hydrazide distal to the ring junction, yielding a more flexible pharmacophore with a different H-bond donor/acceptor spatial arrangement [1]. Computed TPSA is 75.5 Ų with 2 H-bond donors and 6 H-bond acceptors for the target compound; the regioisomer (C₂₃H₁₇F₃N₄O₃, MW 454.41) has a larger TPSA (~95–100 Ų estimated) and 3 H-bond acceptors from the added methoxy oxygen, potentially reducing passive membrane permeability .

Drug-likeness ADME Physicochemical profiling

Evidence-Backed Application Scenarios for 6-Iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide (860787-45-7)


Structure-Activity Relationship (SAR) Probe for Imidazo[1,2-a]pyridine-2-carbohydrazide Anticancer Lead Optimization

The compound serves as a rationally designed SAR probe to interrogate the combined effect of a C6-iodo substituent and an N'-[4-(trifluoromethyl)benzoyl] terminus on cytotoxic potency. The BMC Chemistry 2024 study established that the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold yields IC₅₀ values in the 13–50 µM range against MCF-7 and HT-29 cancer lines, with the 4-bromophenyl hydrazone (7d) as the most potent derivative [1]. 860787-45-7 retains the core scaffold while introducing two unexplored vectors (C6-I and N'-CO-C₆H₄-4-CF₃), enabling direct head-to-head cytotoxicity comparison against compound 7d and the parent hydrazide to quantify the contribution of iodine and trifluoromethylbenzoyl to anticancer activity. Its favorable computed lipophilicity (XLogP3 = 4.1) supports passive cell penetration without requiring formulation vehicles [2].

X-Ray Co-Crystal Structure Determination of Protein-Ligand Complexes via Iodine SAD/MAD Phasing

The 6-iodo substituent provides a built-in anomalous scatterer (f'' ≈ 6.8 e⁻ at Cu Kα) that obviates the need for selenomethionine incorporation or heavy-atom soaking in crystallographic phasing experiments [1]. When soaked into target protein crystals or co-crystallized with purified recombinant protein (e.g., kinases, bromodomains, or metabolic enzymes that recognize the imidazo[1,2-a]pyridine scaffold), the iodine atom enables experimental phase determination from a single dataset collected at a home-source Cu Kα rotating anode or synchrotron beamline. This capability is absent in 6-H, 6-F, and 6-Cl analogs, making 860787-45-7 the preferred ligand when phasing power is a selection criterion [2].

Radioiodinated Tracer Development for In Vitro Autoradiography and Target Engagement Studies

The established precedent of 6-iodoimidazo[1,2-a]pyridine derivatives as high-affinity β-amyloid imaging agents (IMPY: Kᵢ = 15 nM; in vivo brain uptake demonstrated in Tg2576 transgenic mice) supports the use of 860787-45-7 as a precursor for ¹²⁵I or ¹²³I radiolabeling [1]. While IMPY targets Aβ aggregates, 860787-45-7 can be screened against alternate protein targets relevant to oncology or inflammation, with the iodine atom providing a direct route to radiolabeled probe synthesis via electrophilic iododestannylation or isotopic exchange. The 4-(trifluoromethyl)benzoyl group also introduces a distinct ¹⁹F NMR handle for orthogonal detection in cellular lysates [2].

Comparative Physicochemical and Conformational Analysis of Hydrazide Regioisomers

860787-45-7 is uniquely positioned for head-to-head biophysical comparison with its C6-carbohydrazide regioisomer (CAS 866138-00-3) and the 3-methylbutanoyl analog (CAS 860787-44-6). The differences in TPSA (75.5 Ų vs. ~95–100 Ų), rotatable bond count (2 vs. 5), and conformational constraint imposed by the C2-carbohydrazide-N1 intramolecular H-bond motif can be experimentally probed via NMR solution structure determination, differential scanning fluorimetry (DSF) for thermal stability shifts upon protein binding, or surface plasmon resonance (SPR) kinetics [1]. These data inform which regioisomeric scaffold offers superior target-binding thermodynamics and pharmacokinetic properties for lead series nomination [2].

Quote Request

Request a Quote for 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.